molecular formula C18H16N4O4 B13451703 2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid

2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid

Cat. No.: B13451703
M. Wt: 352.3 g/mol
InChI Key: CJDCUZGOSIPTOF-UHFFFAOYSA-N
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Description

2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid is a complex organic compound that features a triazole ring, a benzamide group, and a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The benzamide group can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The methoxybenzene moiety is typically introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the Huisgen cycloaddition and amide coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 2-{4-[3-(3-hydroxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid.

    Reduction: Formation of 2-{4-[3-(3-aminobenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and benzamide group are crucial for its binding affinity and specificity. The methoxy group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Similar structure but lacks the triazole ring.

    3-Acetoxy-2-methylbenzamide: Contains a different substituent on the benzamide group.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different biological activities.

Uniqueness

2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid is unique due to the presence of the triazole ring, which imparts specific chemical properties and biological activities. The combination of the methoxybenzamide and triazole moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

2-[4-[3-[(3-methoxybenzoyl)amino]phenyl]triazol-1-yl]acetic acid

InChI

InChI=1S/C18H16N4O4/c1-26-15-7-3-5-13(9-15)18(25)19-14-6-2-4-12(8-14)16-10-22(21-20-16)11-17(23)24/h2-10H,11H2,1H3,(H,19,25)(H,23,24)

InChI Key

CJDCUZGOSIPTOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN(N=N3)CC(=O)O

Origin of Product

United States

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